Topramezone
Overview
Description
Topramezone is a chemical compound and a novel 4-hydroxyphenylpyruvate dioxygenase-inhibiting (4-HPPD) inhibitor . It is used as a herbicide, specifically for the post-emergence control of broadleaf and grass weeds in corn .
Synthesis Analysis
The synthesis of Topramezone involves several stages . One method involves the use of raw materials like 2-methyl-6-nitrobenzoyl aldoxime and N-chlorosuccinimide . Another method involves the use of 2-bromo-6-methylbenzaldehyde and hydroxylamine hydrochloride . The synthesis process is designed to be simple with high total recovery, overcoming defects concerning cost in the prior art .
Molecular Structure Analysis
The molecular formula of Topramezone is C16H17N3O5S . It has a mono-isotopic mass of 363.088898 Da and an average mass of 363.388 Da .
Chemical Reactions Analysis
Topramezone undergoes various chemical reactions. For instance, it has been shown to be metabolized more rapidly in multiple herbicide-resistant waterhemp populations than in HPPD inhibitor-sensitive waterhemp populations . Another study showed that Topramezone had reasonable control over common grasses and broadleaf weeds in sugarcane .
Physical And Chemical Properties Analysis
Topramezone is highly soluble in water and non-volatile . Based on its chemical properties, it has a high risk of leaching to groundwater . It can be persistent in both soil and aquatic systems .
Scientific Research Applications
Weed Control in Sweet Corn
Topramezone has been shown to provide 90% control on common weeds in sweet corn fields. However, it can cause phytotoxicity injury, affecting plant height and growth, particularly in sensitive varieties such as ‘Zhongtian No.8’ and ‘Zhengtian 68’ .
Goosegrass Control in Turfgrass
Research indicates that Topramezone, when used with SpeedZone®, is effective for post-emergence control of goosegrass (Eleusine indica) in hybrid bermudagrass, although it may cause some turfgrass injury .
Herbicide Mixtures in Maize
Topramezone is used in combination with other herbicides to manage weeds effectively in Kharif maize (Zea mays L.) under middle Gujarat conditions .
Herbicidal Activity and Safety to Sugarcane
Studies have evaluated Topramezone’s weed controlling spectrum, herbicidal activity, and safety to sugarcane under greenhouse and field conditions. It is considered a novel 4-hydroxyphenylpyruvate dioxygenase-inhibiting (4-HPPD) inhibitor .
Adjuvant Effects on Efficacy
Research has been conducted to detect the effects of different adjuvant types on the efficacy of Topramezone under various environmental temperature conditions .
Nondestructive Evaluation Methods
Scientists are exploring nondestructive methods like plant chlorophyll fluorescence tests to evaluate the effect of Topramezone on crops .
Mechanism of Action
Target of Action
Topramezone is a novel herbicide that primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) in plants . This enzyme plays a crucial role in the biosynthesis of plastoquinones and carotenoids, which are essential for the synthesis and function of chloroplasts .
Mode of Action
Topramezone inhibits the 4-HPPD enzyme, which leads to a disruption in the biosynthesis of plastoquinones and carotenoids . This disruption interferes with the synthesis and function of chloroplasts, leading to the oxidative degradation of chlorophyll . The result is pronounced bleaching symptoms in the growing shoot tissue and subsequent necrosis .
Biochemical Pathways
The inhibition of the 4-HPPD enzyme by Topramezone disrupts the biosynthesis of plastoquinones and carotenoids . These compounds are essential for the formation and function of chloroplasts, which are vital for photosynthesis . The disruption of these pathways leads to the oxidative degradation of chlorophyll, causing bleaching and necrosis in sensitive plants .
Pharmacokinetics
Topramezone is rapidly absorbed and excreted via urine and feces following oral administration . It is highly soluble in water, non-volatile, and based on its chemical properties, has a high risk of leaching to groundwater . It can be persistent in both soil and aquatic systems .
Result of Action
The inhibition of the 4-HPPD enzyme by Topramezone leads to a disruption in the biosynthesis of plastoquinones and carotenoids, causing the oxidative degradation of chlorophyll . This results in pronounced bleaching symptoms in the growing shoot tissue and subsequent necrosis . In the case of weeds, this leads to their death, making Topramezone an effective herbicide .
Action Environment
Topramezone can be persistent in aerobic soils, with a half-life of more than 125 days . Its dissipation in the environment is predominantly controlled by time-dependent sorption . It is highly soluble in water and has a high risk of leaching to groundwater . Therefore, environmental factors such as soil type, rainfall, and temperature can influence the action, efficacy, and stability of Topramezone .
Safety and Hazards
Topramezone is moderately toxic to mammals but has a low potential for bioaccumulation . It is classified as an irritant and is moderately toxic to birds, honeybees, earthworms, fish, and aquatic invertebrates . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .
Future Directions
Research is ongoing to enhance the efficacy of Topramezone. For instance, studies are being conducted to evaluate the effects of adjuvants on the efficacy of Topramezone under different temperature conditions . Another study indicated that Topramezone could be used as one of the alternative agents for post-emergence herbicides in sugarcane fields .
properties
IUPAC Name |
4-[3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methyl-4-methylsulfonylbenzoyl]-2-methyl-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-9-10(15(20)11-8-17-19(2)16(11)21)4-5-13(25(3,22)23)14(9)12-6-7-24-18-12/h4-5,8,17H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPVUXSMLBXYGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034722 | |
Record name | Topramezone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light beige liquid; Technical product: White odorless solid; [HSDB] | |
Record name | Topramezone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7470 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.13 g/cu cm at 20 °C | |
Record name | TOPRAMEZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Topramezone has herbicidal activity against broadleaf weeds and grasses. It's efficacy is the result of the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in target plants. Following treatment in sensitive plants carotenoid pigment formation, membrane structure and photosynthesis is disrupted. | |
Record name | TOPRAMEZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Topramezone | |
Color/Form |
Light beige liquid | |
CAS RN |
210631-68-8 | |
Record name | Topramezone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210631688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Topramezone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Topramezone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOPRAMEZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4934JAQ65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TOPRAMEZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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